5-Bromo-4-chloro-2-iodotoluene

Vue d'ensemble

Description

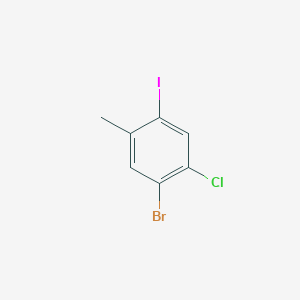

5-Bromo-4-chloro-2-iodotoluene is a chemical compound with the empirical formula C₇H₅BrClI and a molecular weight of 331.38 g/mol . It is a halogenated aromatic compound, specifically a substituted toluene, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-iodotoluene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For example, a practical industrial process might include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are scalable and can be optimized for high yield and cost efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-chloro-2-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups.

Coupling Reactions: Such as the Suzuki–Miyaura coupling, where it reacts with organoboron compounds to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with phenylboronic acid can yield biphenyl derivatives .

Applications De Recherche Scientifique

Organic Synthesis

5-Bromo-4-chloro-2-iodotoluene serves as a building block for synthesizing more complex molecules. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This compound participates in palladium-catalyzed cross-coupling reactions with organoboron compounds, leading to the formation of new carbon-carbon bonds. This reaction is pivotal in creating biphenyl derivatives and other complex organic structures .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo selective reactions makes it valuable for developing drugs targeting specific biological pathways:

- Cytochrome P450 Inhibition : Research indicates that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property is significant for understanding drug-drug interactions and optimizing therapeutic efficacy .

Material Science

The compound is also applied in the development of new materials with specific properties. Its unique halogenation pattern allows for the creation of materials that exhibit desirable characteristics such as enhanced thermal stability or specific electronic properties.

- Regioselective Syntheses : A study highlighted the use of this compound in chemoenzymatic approaches to synthesize ferulate compounds efficiently, demonstrating its utility in producing derivatives with high yields .

- Pharmaceutical Development : Research involving this compound has led to the identification of potential SGLT2 inhibitors, showcasing its role in developing therapeutic agents for diabetes treatment .

- Biochemical Pathway Studies : The compound has been instrumental in studying biochemical pathways involving halogenated aromatic compounds, providing insights into their interactions with biological systems .

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloro-2-iodotoluene in chemical reactions involves the activation of the halogen atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the functional groups involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-iodotoluene: Another halogenated toluene with similar reactivity.

2-Chloro-5-iodotoluene: Differently substituted toluene with comparable properties.

Uniqueness

5-Bromo-4-chloro-2-iodotoluene is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis compared to compounds with fewer or different halogen substitutions .

Activité Biologique

5-Bromo-4-chloro-2-iodotoluene, with the chemical formula C₇H₅BrClI and a molecular weight of 331.38 g/mol, is a halogenated aromatic compound that exhibits significant biological activity. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

Target Interactions

The primary target of this compound is the benzylic position of various aromatic compounds. It participates in the Suzuki reaction, a palladium-catalyzed cross-coupling reaction that facilitates carbon-carbon bond formation. This reaction is crucial in organic synthesis and medicinal chemistry, allowing for the construction of complex molecular architectures.

Biochemical Pathways

This compound influences several biochemical pathways by interacting with enzymes and proteins. Notably, it has been shown to undergo chemoselective Suzuki reactions with phenylboronic acid, leading to the formation of carboxylic acids, which are important intermediates in various metabolic processes.

Cellular Effects

This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it interacts with cell cycle proteins and transcription regulators, significantly influencing cell proliferation and differentiation. For instance, at higher concentrations, it can inhibit enzymes involved in critical metabolic pathways, thereby altering metabolic flux and affecting metabolite levels.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage. At low doses, minimal cellular effects are observed; however, increased dosages can lead to substantial changes in cellular functions. This dose-dependent response highlights the importance of careful dosage consideration in experimental settings.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, generating reactive intermediates that can interact with other biomolecules. These interactions can lead to significant alterations in cellular metabolism and contribute to its biological activity.

Transport and Distribution

This compound's transport within biological systems is mediated by specific transporters and binding proteins. It can be actively transported across cell membranes, facilitating its distribution to various cellular compartments where it exerts its biological effects.

Subcellular Localization

The localization of this compound within cells is critical for its activity. It can be directed to specific organelles through targeting signals or post-translational modifications, which are essential for its functional efficacy.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-iodotoluene | Halogenated toluene | Similar reactivity in Suzuki reactions |

| 2-Chloro-5-iodotoluene | Differently substituted halogenated toluene | Comparable properties |

This compound is unique due to its combination of three different halogen atoms on the benzene ring, providing distinct reactivity compared to compounds with fewer halogen substitutions.

Case Studies and Research Findings

- Vaginal Sialidase Activity : A study utilized a derivative of this compound to measure vaginal sialidase activity as a diagnostic tool for bacterial vaginosis (BV). The results showed high sensitivity (95.6%) and specificity (96.3%), indicating potential clinical applications in diagnostics .

- Chemoenzymatic Syntheses : Research demonstrated the use of this compound in synthesizing ferulate conjugates through regioselective chemoenzymatic processes, achieving yields between 73% to 86% for various derivatives . This highlights its utility in organic synthesis.

- Industrial Applications : The compound has been employed as an intermediate in synthesizing therapeutic agents such as SGLT2 inhibitors. A practical industrial process was developed for its production, showcasing its relevance in pharmaceutical manufacturing .

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFKIVWHFWHXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661526 | |

| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-03-9 | |

| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.